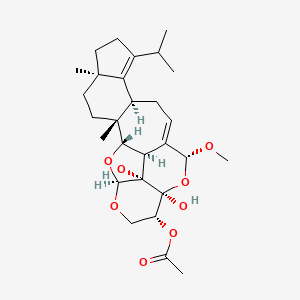
Striatin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Striatin A is a protein that plays a significant role in various cellular processes. It is part of the striatin-interacting phosphatase and kinase (STRIPAK) complex, which is involved in regulating key cellular functions. This compound is known for its involvement in cell signaling, particularly in the cardiovascular system, and has been linked to various diseases, including hypertension and cardiac hypertrophy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Striatin A involves complex biochemical processes. It is typically produced through recombinant DNA technology, where the gene encoding this compound is inserted into a suitable expression vector. This vector is then introduced into host cells, such as bacteria or yeast, which express the protein. The protein is subsequently purified using techniques like affinity chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Bioreactors are used to cultivate the host cells, and the protein is harvested and purified through large-scale chromatography systems. The process is optimized to ensure high yield and purity of the protein .
Chemical Reactions Analysis
Types of Reactions: Striatin A undergoes various biochemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its function in cell signaling pathways. Phosphorylation typically occurs at specific amino acid residues, mediated by kinases, while dephosphorylation is carried out by phosphatases .
Common Reagents and Conditions: Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and specific phosphatase inhibitors for studying dephosphorylation. The reactions are usually carried out under physiological conditions, with appropriate buffers to maintain pH and ionic strength .
Major Products: The major products of these reactions are the phosphorylated or dephosphorylated forms of this compound, which have different functional properties and roles in cellular signaling .
Scientific Research Applications
Striatin A has a wide range of applications in scientific research:
Chemistry: It is used to study protein-protein interactions and the regulation of phosphatase and kinase activities.
Biology: this compound is involved in cell signaling pathways, making it a valuable tool for understanding cellular processes and disease mechanisms.
Medicine: Research on this compound has implications for cardiovascular diseases, as it plays a role in blood pressure regulation and cardiac hypertrophy
Industry: In biotechnology, this compound is used in the development of therapeutic proteins and as a target for drug discovery
Mechanism of Action
Striatin A exerts its effects through its role in the STRIPAK complex. It acts as a scaffolding protein, bringing together various components of the complex, including protein phosphatase 2A (PP2A) and kinases. This assembly regulates the activity of these enzymes, influencing cellular processes such as cell growth, migration, and adhesion .
Molecular Targets and Pathways: this compound interacts with several molecular targets, including the mineralocorticoid receptor and endothelial nitric oxide synthase. It is involved in pathways related to cardiovascular function, such as the regulation of blood pressure and vascular responses to dietary sodium intake .
Comparison with Similar Compounds
Striatin 3: Involved in similar signaling pathways but has unique roles in neuronal cells.
Striatin 4: Plays a role in immune cell signaling and has been linked to autoimmune diseases
Uniqueness of Striatin A: this compound is unique in its specific involvement in cardiovascular signaling and its regulation of blood pressure and cardiac hypertrophy. Its interactions with the mineralocorticoid receptor and endothelial nitric oxide synthase distinguish it from other striatins .
Properties
CAS No. |
62744-72-3 |
|---|---|
Molecular Formula |
C28H40O8 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[(1S,2R,5R,10R,14R,16S,17R,20S,21S,22R)-16,21-dihydroxy-14-methoxy-2,5-dimethyl-8-propan-2-yl-15,19,23-trioxahexacyclo[18.2.1.02,10.05,9.013,22.016,21]tricosa-8,12-dien-17-yl] acetate |
InChI |
InChI=1S/C28H40O8/c1-14(2)16-9-10-25(4)11-12-26(5)18(20(16)25)8-7-17-21-22(26)35-24-27(21,30)28(31,36-23(17)32-6)19(13-33-24)34-15(3)29/h7,14,18-19,21-24,30-31H,8-13H2,1-6H3/t18-,19-,21-,22+,23-,24+,25-,26-,27+,28+/m1/s1 |
InChI Key |
YOIRZGLRYKSCLR-XIOJRACSSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC=C4[C@@H]5[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]6[C@@]5([C@]([C@@H](CO6)OC(=O)C)(O[C@H]4OC)O)O |
Canonical SMILES |
CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(CO6)OC(=O)C)(OC4OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















